Tris([1,1'-binaphthalene]-2,2'-diamine)
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Overview
Description
Tris([1,1’-binaphthalene]-2,2’-diamine) is a complex organic compound known for its unique chiral properties and extensive applications in various scientific fields. This compound features three binaphthalene units, each containing a diamine group, which contribute to its distinctive chemical behavior and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris([1,1’-binaphthalene]-2,2’-diamine) typically involves multi-step organic reactions. One common method starts with the preparation of 1,1’-binaphthalene-2,2’-diamine through the coupling of naphthalene derivatives. This intermediate is then subjected to further reactions to introduce the tris structure. Key steps include:
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to form the binaphthalene core.
Amine Introduction: Functionalization with diamine groups through nucleophilic substitution or reductive amination.
Industrial Production Methods: Industrial production of Tris([1,1’-binaphthalene]-2,2’-diamine) often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This includes:
Catalyst Optimization: Using more efficient catalysts to speed up reactions.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris([1,1’-binaphthalene]-2,2’-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the compound into its reduced amine forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the binaphthalene structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, under conditions like reflux or in the presence of catalysts.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced amine forms.
Substitution Products: Various substituted binaphthalene derivatives.
Scientific Research Applications
Tris([1,1’-binaphthalene]-2,2’-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential in molecular recognition and as a building block for biomimetic structures.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific chiral properties.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism by which Tris([1,1’-binaphthalene]-2,2’-diamine) exerts its effects is largely dependent on its chiral nature and ability to interact with other molecules. Its molecular targets and pathways include:
Chiral Recognition: The compound can selectively bind to chiral molecules, making it useful in enantioselective synthesis.
Catalytic Activity: As a chiral ligand, it can enhance the activity and selectivity of metal catalysts in various reactions.
Comparison with Similar Compounds
1,1’-Binaphthalene-2,2’-diamine: A simpler analog with fewer functional groups.
Tris(2,2’-bipyridine): Another tris compound with different applications in coordination chemistry.
Tris(1,3,5-triazine): Known for its use in polymer chemistry and materials science.
Uniqueness: Tris([1,1’-binaphthalene]-2,2’-diamine) stands out due to its unique combination of chiral properties and functional versatility, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H16N2/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h3*1-12H,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBLOVSQBYRGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H48N6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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